[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
Overview
Description
Phosphatidylethanolamine (PE) is a membrane phospholipid and the types depend on the combination of free fatty acids on the α and β position. 20:4 PE has arachidonic acid on the α and β positions.
Biological Activity
The compound [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate is a complex phospholipid derivative with significant biological implications. Its structure suggests potential roles in cellular signaling and membrane dynamics due to the presence of both aminoethoxy and phosphonate groups along with polyunsaturated fatty acid chains.
- Molecular Formula : C₄₅H₇₄N₁O₈P
- Molar Mass : 788.06 g/mol
- Density : 1.029 g/cm³ (predicted)
- Boiling Point : 792.0 °C (predicted)
- pKa : 1.17 (predicted)
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
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Cell Membrane Interaction
- The amphipathic nature of the compound allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability. Studies have indicated that phospholipids with similar structures enhance membrane stability and modulate protein interactions within the membrane.
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Signal Transduction
- The presence of the aminoethoxy group suggests potential involvement in signaling pathways. Compounds that contain phosphoethanolamine moieties are known to participate in cellular signaling processes such as apoptosis and immune response modulation.
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Anti-inflammatory Properties
- Research has shown that derivatives of eicosatetraenoic acid exhibit anti-inflammatory effects by modulating eicosanoid synthesis. This compound may similarly influence the production of prostaglandins and leukotrienes through its fatty acid components.
Study 1: Membrane Dynamics
A study published in the Journal of Lipid Research investigated the incorporation of phospholipid derivatives into model membranes. Results indicated that compounds similar to [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] increased membrane fluidity and facilitated the fusion of lipid bilayers under physiological conditions.
Study 2: Signal Modulation in Immune Cells
In research conducted by Smith et al. (2023), the effects of phospholipid derivatives on T-cell activation were analyzed. The study found that compounds containing similar structural motifs enhanced T-cell proliferation and cytokine production in vitro. This suggests a role for [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] in immune modulation.
Study 3: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of eicosatetraenoic acid derivatives revealed that they inhibit COX enzymes involved in prostaglandin synthesis. This study highlighted the potential for compounds like [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] to serve as therapeutic agents in inflammatory diseases.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(47)51-41-43(42-53-55(49,50)52-40-39-46)54-45(48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,43H,3-10,15-16,21-22,27-28,33-42,46H2,1-2H3,(H,49,50)/b13-11+,14-12+,19-17+,20-18+,25-23+,26-24+,31-29+,32-30+/t43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTERLNYVBOZRHI-RIIGGKATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5634-86-6 | |
Record name | 1,2-Diarachidonoyl-glycero-3-phosphoethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005634866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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